Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate
Description
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a fused heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core. The benzyl ester at position 6 enhances lipophilicity, while the 4-hydroxy and 2-ethyl substituents modulate electronic and steric properties, influencing reactivity and biological interactions . Its synthesis typically involves multi-step routes, including chlorination, alkylation, and protective group strategies, as outlined in and .
Properties
Molecular Formula |
C16H17N3O3 |
|---|---|
Molecular Weight |
299.32 g/mol |
IUPAC Name |
benzyl 2-ethyl-4-oxo-5,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C16H17N3O3/c1-2-14-17-13-9-19(8-12(13)15(20)18-14)16(21)22-10-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,17,18,20) |
InChI Key |
LCEVIIMWSLBZLF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)N1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This can be achieved by cyclization reactions involving suitable precursors such as amino acids or their derivatives.
Functionalization: The core structure is then functionalized by introducing the benzyl, ethyl, and hydroxyl groups through various organic reactions such as alkylation, hydroxylation, and esterification.
Final Coupling: The final step involves coupling the functionalized pyrrolo[3,4-d]pyrimidine with a carboxylate group to form the desired compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove oxygen-containing functional groups.
Substitution: The benzyl and ethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: Due to its potential therapeutic properties, it is investigated for use in drug development, particularly as kinase inhibitors and apoptosis inducers.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit kinase activity by binding to the active site, preventing substrate phosphorylation. This inhibition can lead to the induction of apoptosis in cancer cells by activating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations at the 2-Position
The 2-ethyl group distinguishes this compound from analogs with methyl, cyclopropyl, or halide substituents. For example:
- Benzyl 2-cyclopropyl-4-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate : The cyclopropyl group introduces ring strain, enhancing electrophilicity at position 2. However, the chloro substituent at position 4 reduces hydrogen-bonding capacity relative to the hydroxy group in the target compound .
Modifications at Position 4
- 4-Hydroxy vs. 4-Chloro : The hydroxy group in the target compound enables hydrogen bonding with biological targets (e.g., EGFR’s ATP-binding pocket), whereas chloro derivatives (e.g., tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate) exhibit higher electrophilicity but increased toxicity risks .
- 4-Anilino Derivatives: Compounds like 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates () demonstrate enhanced EGFR inhibition (IC₅₀ < 50 nM) due to the aromatic amine’s π-π stacking, a feature absent in the hydroxy-substituted target compound .
Ester Group Variations
- Benzyl vs. tert-Butyl Esters: The benzyl ester in the target compound offers easier hydrolytic cleavage under hydrogenolysis compared to tert-butyl-protected analogs (e.g., tert-butyl 2-amino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate), which require stronger acidic conditions for deprotection . This impacts prodrug design and bioavailability.
Key Differences :
- 2-Cyclopropyl Analogs : Require cyclopropylmagnesium bromide for alkylation, posing challenges in regioselectivity .
- Thione Derivatives : Substitution with sulfur (e.g., 1H-pyrazolo[3,4-d]pyrimidine-6(7H)-thiones) involves multi-component reactions with thiourea, yielding antimicrobial agents (MIC ~5 µg/mL against S. aureus) .
Physicochemical Properties
Biological Activity
Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C16H17N3O3
- CAS Number : 2007919-11-9
- Molecular Weight : 299.33 g/mol
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrrole derivatives. The synthetic pathways often utilize various reagents and conditions to yield the desired product with high purity. For instance, one method involves the reaction of specific pyrrole derivatives with benzyl halides under basic conditions to form the carboxylate ester.
Antimicrobial Activity
Recent studies have indicated that compounds within the pyrrolo[3,4-d]pyrimidine class exhibit significant antimicrobial properties. For example, derivatives similar to Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine have shown activity against various bacterial strains. In vitro tests demonstrated that certain derivatives possess Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics like ciprofloxacin.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Benzyl 2-ethyl-4-hydroxy | Staphylococcus aureus | 6.25 |
| Benzyl 2-ethyl-4-hydroxy | Escherichia coli | 12.5 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Research has shown that it inhibits specific cellular pathways involved in tumor growth and proliferation. For instance, studies have indicated that Benzyl 2-ethyl-4-hydroxy can inhibit the activity of dihydrofolate reductase (DHFR), which is crucial in nucleotide synthesis and cell division.
The proposed mechanism of action for Benzyl 2-ethyl-4-hydroxy involves:
- Inhibition of Enzymatic Activity : Compounds like this one are known to inhibit enzymes such as DHFR and other kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Some studies suggest that this compound may induce programmed cell death in certain cancer cell lines.
- Antioxidant Properties : The presence of hydroxyl groups in its structure may contribute to antioxidant activity, reducing oxidative stress within cells.
Case Studies
- Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of pyrrolo[3,4-d]pyrimidines showed potent activity against Staphylococcus aureus with MIC values significantly lower than those for traditional antibiotics .
- Anticancer Research : Another research effort highlighted the ability of similar compounds to inhibit tumor growth in xenograft models, indicating their potential as therapeutic agents in oncology .
Q & A
Q. Optimization Tips :
- Temperature control : Cyclization often requires reflux conditions (e.g., ethanol at 80°C).
- Catalysts : Anhydrous K₂CO₃ can improve yields in multicomponent reactions .
- Regioselectivity : Chlorination at specific positions may require adjusting stoichiometry (e.g., POCl₃ ratios) .
How can NMR and HRMS data resolve structural ambiguities in pyrrolo[3,4-d]pyrimidine derivatives?
Basic
1H/13C NMR :
- Hydroxy groups : A broad peak at δ 10–12 ppm (DMSO-d₆) confirms the presence of -OH .
- Aromatic protons : Splitting patterns (e.g., doublets at δ 8.2–8.8 ppm) distinguish pyrimidine and pyrrole rings .
- Benzyl esters : A singlet at δ 5.1–5.3 ppm corresponds to the CH₂ group in the benzyl moiety .
Q. HRMS :
- Exact mass matching (e.g., C₁₅H₁₈N₂O₅ requires m/z 306.318) validates molecular formulas .
Q. Advanced Contradiction Analysis :
- Unexpected peaks : For example, a triplet in the aliphatic region may indicate incomplete esterification; repeating the reaction with excess benzyl chloride can resolve this .
What strategies mitigate regioselectivity issues during chlorination of pyrrolo[3,4-d]pyrimidine intermediates?
Advanced
Chlorination of the pyrimidine ring can yield multiple regioisomers. Key strategies include:
- Directing groups : Electron-withdrawing substituents (e.g., -COOEt) direct chlorination to the 4-position .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reactivity at the 2-position .
- Temperature modulation : Lower temperatures (0–5°C) favor selective mono-chlorination .
Example :
For tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate, using POCl₃ at 110°C achieves full dichlorination .
How can structural modifications enhance the antimicrobial activity of pyrrolo-pyrimidine derivatives?
Advanced
Design Principles :
- Halogenation : Bromine or chlorine at the 4-position increases lipophilicity, improving membrane penetration (e.g., 4-chloro-5-ethyl derivatives show MIC values < 1 µg/mL against S. aureus) .
- Benzyl ester substitution : Electron-deficient aryl groups (e.g., 3,5-dibromophenyl) enhance binding to bacterial topoisomerases .
Q. Methodology :
- MIC assays : Follow NCCLS guidelines (e.g., broth microdilution) to quantify activity .
- SAR studies : Compare derivatives like 6-benzoyl-5-(3-iodophenyl)-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one (IC₅₀ = 0.8 µM) with unsubstituted analogs to identify critical substituents .
What analytical approaches validate the purity of benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate?
Q. Basic
- HPLC : Use a C18 column with UV detection at 254 nm; retention time consistency (±0.1 min) indicates purity >95% .
- TLC : Hexane:EtOAc (3:1) resolves starting materials (Rf = 0.2) from the product (Rf = 0.6) .
Q. Advanced :
- Elemental analysis : Match calculated vs. experimental values (e.g., C₂₀H₂₅N₃O₄ requires C 64.67%, H 6.78%, N 11.31%) .
- XRD : Single-crystal diffraction confirms spatial arrangement of the benzyl and ethyl groups .
How do solvent and base selection influence the yield of benzyl esterification in pyrrolo-pyrimidine synthesis?
Q. Advanced
- Solvent polarity : DCM or THF minimizes side reactions (e.g., hydrolysis) compared to protic solvents .
- Base strength : Et₃N outperforms NaHCO₃ in deprotonating hydroxyl groups during esterification (yield increase from 60% to 85%) .
Case Study :
For benzyl 2'-ethyl-7'-hydroxy-6',7'-dihydro-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazole]-1-carboxylate, using DCM/Et₃N at 0°C achieves 90% yield .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
